(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid

Catalog No.
S13461860
CAS No.
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic...

Product Name

(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid

IUPAC Name

(3R)-3-[methyl(phenylmethoxycarbonyl)amino]butanoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-10(8-12(15)16)14(2)13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16)/t10-/m1/s1

InChI Key

WMGWPYYXDLIILW-SNVBAGLBSA-N

Canonical SMILES

CC(CC(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@H](CC(=O)O)N(C)C(=O)OCC1=CC=CC=C1

(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid, also known as a derivative of amino acids, features a unique structure that combines a benzyloxycarbonyl group with a methylamino group on a butanoic acid backbone. This compound is characterized by its chiral center, which contributes to its potential biological activity and specificity in interactions with biological systems. The presence of the benzyloxycarbonyl group enhances the stability and solubility of the compound, making it an interesting candidate for various chemical and pharmaceutical applications.

The chemical reactivity of (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid can be understood through several key reaction types:

  • Amide Formation: The carboxylic acid functional group can react with amines to form amides, which are crucial in peptide synthesis.
  • Hydrolysis: Under acidic or basic conditions, the benzyloxycarbonyl group can be hydrolyzed to expose the amino group, facilitating further reactions.
  • Esterification: The carboxylic acid can form esters with alcohols, which is significant for drug delivery systems.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.

(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structure allows it to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may possess antimicrobial properties and could act as an inhibitor in certain biochemical pathways. The presence of the benzyloxycarbonyl group may also improve its pharmacokinetic properties, such as absorption and bioavailability.

Several synthesis methods have been developed for (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid:

  • Conventional Organic Synthesis: This method typically involves multiple steps, including protection-deprotection strategies to ensure selectivity during reactions.
  • Multicomponent Reactions (MCRs): MCRs have gained popularity due to their efficiency in synthesizing complex molecules in fewer steps while maintaining high yields. This approach can streamline the synthesis of amino acid derivatives like (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid .
  • Biomimetic Synthesis: Inspired by natural processes, this method utilizes enzymes or enzyme-like catalysts to achieve selective transformations that are difficult to replicate through traditional synthetic routes .

The applications of (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid are diverse:

  • Pharmaceuticals: Its potential as a drug candidate due to its biological activity makes it suitable for further development in therapeutic applications.
  • Research: It serves as a valuable tool in biochemical research for studying enzyme mechanisms and receptor interactions.
  • Chemical Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules or as a building block in combinatorial chemistry.

Interaction studies involving (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid focus on its binding affinity and specificity towards various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess these interactions quantitatively. Initial findings indicate that this compound may selectively inhibit certain enzymes involved in metabolic pathways, highlighting its potential therapeutic relevance.

Several compounds share structural similarities with (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid, each exhibiting unique properties and activities:

Compound NameStructureUnique Features
1. L-ValineAmino acidNaturally occurring; essential for protein synthesis
2. N-Boc-L-ValineProtected amino acidIncreased stability; used in peptide synthesis
3. L-LeucineAmino acidBranched-chain; important for muscle protein synthesis
4. N-Acetyl-L-ValineAcetylated amino acidEnhanced solubility; used in drug formulations

The uniqueness of (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid lies in its specific functional groups that provide enhanced biological activity and potential therapeutic applications not found in other similar compounds.

(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is a branched-chain amino acid derivative with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol. Its IUPAC name systematically describes its structure: a butanoic acid backbone substituted at the third carbon by a methylamino group protected by a benzyloxycarbonyl (Cbz) moiety. The stereochemistry at the third carbon is designated as R, indicating the spatial arrangement of substituents around this chiral center.

The compound’s structure can be dissected into three key components:

  • Butanoic acid backbone: A four-carbon chain with a carboxylic acid terminus.
  • Methylamino group: A secondary amine (-NH-CH₃) at the third carbon.
  • Benzyloxycarbonyl (Cbz) protecting group: A benzyl ester of a carbamate, which masks the amine’s reactivity.

The CAS registry number 2171202-69-8 uniquely identifies this compound in chemical databases. Its SMILES notation, CC@HN(C)C(=O)OCC1=CC=CC=C1, encodes the stereochemistry and connectivity.

Structural Comparison to Related Compounds

Feature(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic Acid(R)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid
Substituent at C3Methylamino group (-NH-CH₃)Amino group (-NH₂)
Molecular FormulaC₁₃H₁₇NO₄C₁₂H₁₅NO₄
CAS Number2171202-69-867843-72-5
Role in SynthesisAdvanced intermediates for modified peptidesStandard Cbz-protected amino acid

Data derived from PubChem and AChemBlock entries.

Historical Context in Organic Synthesis

The development of (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is rooted in the evolution of protecting group strategies for amine functionalities. The benzyloxycarbonyl (Cbz) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, revolutionized peptide synthesis by enabling selective protection of amino groups. This innovation allowed controlled elongation of peptide chains without undesired side reactions, forming the basis of the Bergmann-Zervas carbobenzoxy method.

The methyl substitution on the amino group in this compound represents a later advancement, addressing limitations in steric hindrance and reactivity. By incorporating a methyl group, chemists achieved better control over regioselectivity in coupling reactions, particularly in synthesizing N-alkylated amino acids. For example, the methyl group’s electron-donating effects stabilize transition states during amide bond formation, enhancing yields in solid-phase peptide synthesis.

Key Historical Milestones

  • 1932: Introduction of the Cbz group for amine protection.
  • 1980s: Adoption of N-methyl amino acids to improve peptide metabolic stability.
  • 2010s: Use of (R)-configured analogs in enantioselective catalysis.

Role of Chiral Centers in Biological Relevance

The R-configuration at the third carbon is critical for the compound’s interactions with biological systems. Chirality dictates molecular recognition by enzymes, receptors, and transporters, which are stereospecific. For instance, proteases and aminoacyl-tRNA synthetases exhibit preferential binding to specific enantiomers, making the (R)-form biologically active in contexts such as peptide mimicry.

In peptidomimetic drug design, the methyl group and Cbz protection enhance resistance to enzymatic degradation. The bulky Cbz group shields the amine from proteases, while the methyl group introduces conformational constraints that mimic natural peptide secondary structures. This is exemplified in studies where (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid was incorporated into opioid receptor ligands, improving their binding affinity and metabolic half-life.

Impact of Chirality on Bioactivity

  • Enzymatic Recognition: L-amino acid oxidases fail to process D- or N-methylated analogs, necessitating custom synthetic routes for bioactive peptides.
  • Pharmacokinetics: The (R)-configuration improves membrane permeability due to optimized lipophilicity.
  • Thermodynamic Stability: Methylation reduces rotational freedom, stabilizing β-turn conformations in peptides.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.11575802 g/mol

Monoisotopic Mass

251.11575802 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types